4-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methoxy}-2-methylpyridine
Description
4-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methoxy}-2-methylpyridine is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of a benzodioxine ring, a sulfonyl group, a piperidine ring, and a pyridine ring. The intricate structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Properties
IUPAC Name |
4-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methoxy]-2-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-15-12-17(4-7-21-15)27-14-16-5-8-22(9-6-16)28(23,24)18-2-3-19-20(13-18)26-11-10-25-19/h2-4,7,12-13,16H,5-6,8-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHFIIWRAHTEGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methoxy}-2-methylpyridine typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride, which is then reacted with piperidine to form the sulfonyl piperidine intermediate. This intermediate is subsequently reacted with 4-hydroxy-2-methylpyridine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methoxy}-2-methylpyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents.
Scientific Research Applications
4-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methoxy}-2-methylpyridine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as its ability to modulate biological pathways involved in disease.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methoxy}-2-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to changes in cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: A structurally similar compound that also features a benzodioxane ring but lacks the sulfonyl and piperidine groups.
2,3-Dihydro-1,4-benzodioxine: Another related compound that shares the benzodioxine ring but differs in its substituents.
Uniqueness
The uniqueness of 4-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methoxy}-2-methylpyridine lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the sulfonyl group, piperidine ring, and pyridine ring allows for a wide range of interactions and reactivity, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
